Ethyl 4-bromo-5-cyano-2-methylbenzoate
Description
Ethyl 4-bromo-5-cyano-2-methylbenzoate is a substituted benzoate ester characterized by a bromo (-Br) group at position 4, a cyano (-CN) group at position 5, and a methyl (-CH₃) group at position 2 of the benzene ring, with an ethyl ester (-COOCH₂CH₃) at position 1. Its molecular formula is C₁₂H₁₀BrNO₂, and its molecular weight is 296.12 g/mol. The compound’s structural complexity arises from the combination of electron-withdrawing (Br, CN) and steric (CH₃) substituents, which influence its physicochemical properties and reactivity.
Such substituted benzoates are often intermediates in pharmaceutical or agrochemical synthesis, where the bromo group enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) .
Properties
IUPAC Name |
ethyl 4-bromo-5-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)10(12)4-7(9)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDMPHQJZOJGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-5-cyano-2-methylbenzoate can be synthesized through several methods. . The reaction conditions typically include the use of bromine or a brominating agent, a cyanide source, and an alcohol for esterification. The process may require catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are designed to maximize efficiency and minimize costs while ensuring high purity and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
Ethyl 4-bromo-5-cyano-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-cyano-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally related to Ethyl 4-bromo-5-cyano-2-methylbenzoate, differing in substituent positions, ester groups, or additional functional moieties:
Key Comparative Analysis
Reactivity and Stability Bromo Substitution: The bromo group in this compound provides a site for nucleophilic aromatic substitution or cross-coupling reactions, distinguishing it from non-halogenated analogues like Ethyl 4-cyanobenzoate . Electron-Withdrawing Effects: The cyano group deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. This contrasts with compounds lacking electron-withdrawing groups, which are more reactive toward electrophiles.
Physicochemical Properties Solubility: this compound is less polar than Ethyl 4-cyanobenzoate due to its bromo and methyl groups, reducing water solubility but enhancing lipid membrane permeability. Crystallography: The compound’s crystal packing may involve halogen bonding (Br···O/N interactions), a feature exploitable in materials science. SHELX software is widely used for such structural analyses.
Synthetic Challenges Multi-step synthesis is required to install the bromo, cyano, and methyl groups regioselectively. Protection/deprotection strategies (e.g., using temporary ester groups) may be necessary to avoid side reactions.
Safety and Handling Ethyl 4-cyanobenzoate requires standard ester-handling precautions (e.g., avoiding inhalation, skin contact). The bromo and cyano groups in the target compound increase toxicity risks, necessitating rigorous safety protocols (gloveboxes, fume hoods).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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